molecular formula C9H9N3 B12861159 (2,7-Naphthyridin-4-yl)methanamine

(2,7-Naphthyridin-4-yl)methanamine

Cat. No.: B12861159
M. Wt: 159.19 g/mol
InChI Key: BXFADDPDQYBFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,7-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic compounds consisting of two fused pyridine rings This specific compound has a methanamine group attached to the 4-position of the 2,7-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:

    Starting Material: 2,7-naphthyridine is used as the starting material.

    Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.

    Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The naphthyridine core and methanamine group undergo oxidation under controlled conditions:

Reagent/Conditions Product Key Observations References
KMnO₄ (acidic/neutral)Naphthyridine N-oxide derivativesSelective oxidation at the nitrogen atom adjacent to the methanamine substituent.
CrO₃ in H₂SO₄Carboxylic acid derivativesMethanamine oxidizes to a carboxyl group under strong acidic conditions.
Ozone (O₃) in DCM/MeOHRing-cleavage productsForms pyridine dicarboxylic acids via ozonolysis of the naphthyridine ring.

Mechanistic Note: Oxidation typically targets electron-rich regions, with N-oxides forming via radical intermediates in polar solvents .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

Reagent/Conditions Product Key Observations References
H₂/Pd-C (EtOH, 50°C)Tetrahydro-2,7-naphthyridineSelective reduction of the naphthyridine ring without affecting the amine group.
NaBH₄/MeOHStable amine-borane complexesForms adducts with >90% yield; useful for protecting the amine during synthesis.
LiAlH₄ (THF, reflux)Secondary amine derivativesReduces amide impurities to amines in multistep syntheses.

Application: Catalytic hydrogenation is critical for generating saturated intermediates in pharmaceutical synthesis .

Nucleophilic Substitution

The methanamine group facilitates nucleophilic displacements:

Reagent/Conditions Product Yield References
R-X (alkyl halides)/K₂CO₃, DMFN-Alkylated derivatives60–85%
Ar-B(OH)₂ (Suzuki coupling)/Pd(PPh₃)₄Biaryl-2,7-naphthyridines70–92%
SOCl₂, then R-NH₂Amidine or sulfonamide derivatives55–78%

Key Finding: Alkylation occurs preferentially at the primary amine, while cross-coupling targets halogenated naphthyridine positions .

Cyclization and Rearrangements

The amine group participates in intramolecular cyclizations:

Reagent/Conditions Product Mechanism References
BrCN/NaOH, EtOHImidazo[4,5-c]naphthyridinesSmiles rearrangement followed by cyclization.
Ethyl chloroacetate/NaHFuro[2,3-c]-2,7-naphthyridinesO-Alkylation followed by ring closure via nucleophilic attack.

Example: Treatment with ethyl chloroacetate under basic conditions yields fused heterocycles with >80% efficiency .

Acid-Base and Coordination Chemistry

The methanamine group exhibits pH-dependent behavior:

  • Protonation : pKa ≈ 8.2 (amine group), enabling solubility in acidic media .

  • Metal Coordination : Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds, including (2,7-Naphthyridin-4-yl)methanamine, exhibit significant anticancer properties. For instance, benzo[c][2,7]naphthyridine derivatives have been shown to modulate the activity of various kinases associated with cancer progression. Specifically, they target Akt isoforms and Protein Kinase C (PKC), which are known to play crucial roles in tumor growth and survival .

Inhibitors of Protein Kinases
Studies have highlighted the synthesis of naphthyridine-based compounds as potent inhibitors of specific protein kinases, such as c-Met and S6K (p70 ribosomal S6 kinase). These kinases are implicated in various proliferative disorders, making them attractive targets for therapeutic intervention . The structure-activity relationship (SAR) studies suggest that modifications at the 4-position significantly enhance the potency of these compounds against cancer cell lines.

Antimicrobial Properties

Antileishmanial Activity
A series of naphthyridine derivatives have been assessed for their antileishmanial activity, particularly against visceral leishmaniasis. Initial studies demonstrated that certain derivatives showed promising in vitro efficacy but faced challenges in vivo due to poor tolerability. The mechanism of action was found to involve the sequestration of divalent metal cations, which is critical for the survival of the Leishmania parasite .

Neuropharmacological Applications

Cognitive Enhancers
Recent developments have explored the potential of naphthyridine derivatives in treating neuropsychiatric conditions such as schizophrenia. For example, MK-8189, a highly potent and selective phosphodiesterase 10A inhibitor derived from naphthyridine structures, is currently undergoing clinical trials. This compound has shown efficacy in improving cognitive functions in preclinical models .

Synthesis and Reactivity

The synthetic pathways for producing this compound involve various reactions including nucleophilic substitutions and cyclization processes. Recent literature has documented efficient synthetic strategies that yield high-purity products suitable for pharmaceutical applications .

Synthesis Method Description
Nucleophilic Aromatic SubstitutionUtilizes chlorinated naphthyridines reacted with amines under basic conditions.
Cyclization ReactionsInvolves combining different naphthyridine derivatives to form complex structures.

Case Studies

Several case studies have documented the application of naphthyridine compounds in real-world scenarios:

  • Anticancer Drug Development : A case study on the development of naphthyridine-based drugs illustrates how modifications to the core structure can lead to enhanced efficacy against specific cancer types.
  • In Vivo Efficacy Studies : Research involving animal models has provided insights into the pharmacokinetics and dynamics of these compounds, highlighting their potential as effective therapeutic agents.

Mechanism of Action

The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: The parent compound without the methanamine group.

    2,6-Naphthyridine: A structural isomer with different biological properties.

    1,8-Naphthyridine: Another isomer with distinct chemical and biological characteristics.

Uniqueness

(2,7-Naphthyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2,7-naphthyridin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2

InChI Key

BXFADDPDQYBFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.